![molecular formula C13H16N4O3 B11730406 3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11730406.png)
3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.
科学的研究の応用
3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 3-{[(4-hydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- 3-{[(4-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
- 3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide lies in its specific structural features, such as the presence of both hydroxyl and methoxy groups on the phenyl ring. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C13H16N4O3 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
5-[(4-hydroxy-3-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O3/c1-17-9(13(14)19)6-12(16-17)15-7-8-3-4-10(18)11(5-8)20-2/h3-6,18H,7H2,1-2H3,(H2,14,19)(H,15,16) |
InChIキー |
IGYZCFXSPKIXMV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)NCC2=CC(=C(C=C2)O)OC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


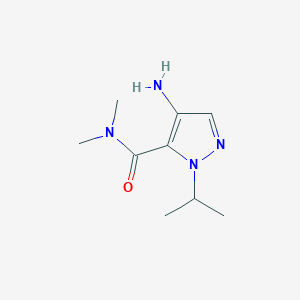
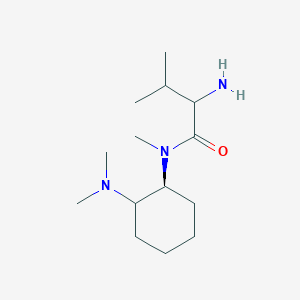
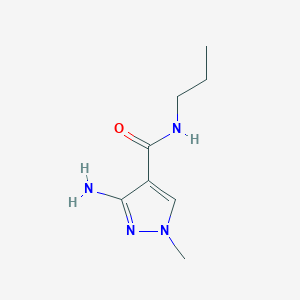
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11730356.png)
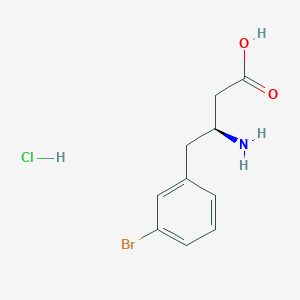

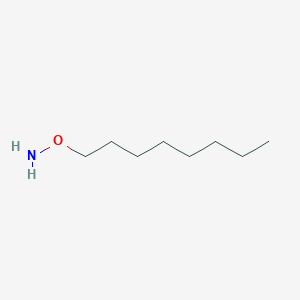
![N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11730393.png)
![3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11730401.png)
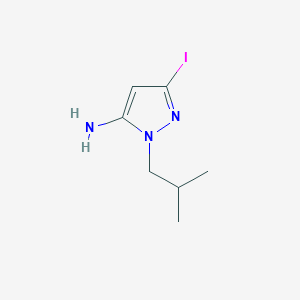
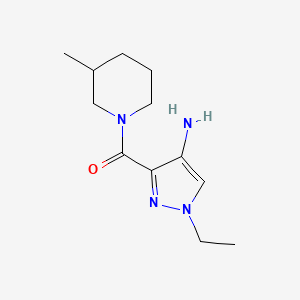
![(1S,4S)-2-(4-nitrophenyl)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11730416.png)

![(Butan-2-yl)[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11730420.png)
